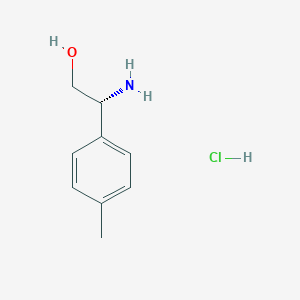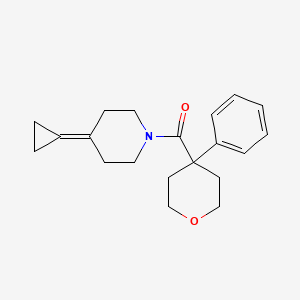
(4-cyclopropylidenepiperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions under which they occur, and the yields of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, the types of bonds between its atoms, and its electronic structure .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as its melting point, boiling point, and solubility, as well as its chemical properties such as its reactivity and stability .Scientific Research Applications
Protection of 2′-Hydroxy Functions in Oligoribonucleotide Synthesis
The use of protecting groups like the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) for the protection of 2′-hydroxy functions during oligoribonucleotide synthesis highlights the importance of selective protection in facilitating synthetic processes. The acid lability of Ctmp, similar to that of 4-methoxytetrahydropyran-4-yl (Mthp), under mild hydrolytic conditions demonstrates the nuanced control required in oligonucleotide synthesis (Reese, Serafinowska, & Zappia, 1986).
CAN-mediated Rearrangement in Synthesis
The CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones underscores the versatility of chemical transformations in creating new compounds with potential biological activity. This strategy, which includes the synthesis of meperidine analogs, highlights the utility of chemical rearrangement techniques in drug discovery and development (Chang, Wu, Lin, & Hung, 2006).
Synthesis of Pyrazole Derivatives
The regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through 1,3-dipolar cycloaddition of nitrile imines with 3-formylchromones represents an example of constructing complex molecules from simpler precursors. This process emphasizes the role of regioselective reactions in synthesizing compounds that could serve as intermediates for further chemical or pharmacological studies (Alizadeh, Moafi, & Zhu, 2015).
Antimicrobial Activity of Pyrazoline Derivatives
Research into the synthesis and antimicrobial activity of pyrazoline derivatives, such as the series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrates the intersection of synthetic chemistry and microbiology. The identification of compounds with high antimicrobial activity suggests a path toward developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Mechanism of Action
Target of Action
Piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
It’s known that the benzyl-piperidine group provides good binding to the catalytic site of the ache enzyme, interacting with trp84, trp279, phe330, and phe331 .
Biochemical Pathways
Piperidine derivatives have been found to have a broad scope of potential therapeutic applications .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMSEUAKSPOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
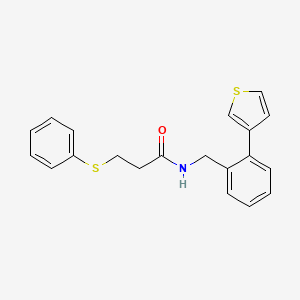
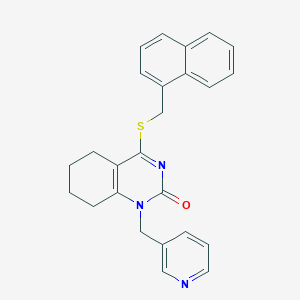
![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)
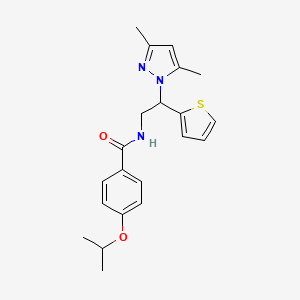
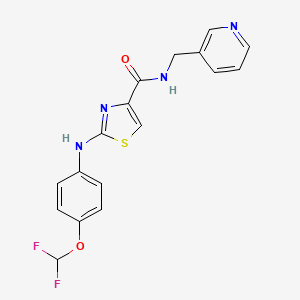

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
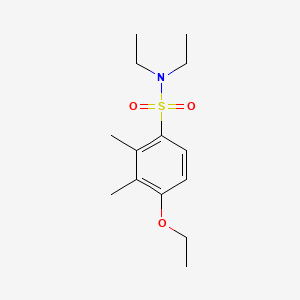

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)

